Enrofloxacin Methyl Ester

Solubility Prodrug Formulation

Enrofloxacin Methyl Ester (CAS 107884-20-8) is the methyl ester prodrug of enrofloxacin with significantly enhanced aqueous solubility (~483 mg/mL) versus the parent drug. This key differentiator enables development of novel injectable or oral liquid formulations with improved drug loading and bioavailability. It serves as a certified reference standard and impurity marker (Enrofloxacin Impurity 11) for HPLC method validation, stability studies, and pharmaceutical quality control. Essential for pharmacokinetic research into modified-release drug delivery systems exploiting in vivo hydrolysis.

Molecular Formula C20H24FN3O3
Molecular Weight 373.4 g/mol
Cat. No. B15295174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnrofloxacin Methyl Ester
Molecular FormulaC20H24FN3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC)C4CC4)F
InChIInChI=1S/C20H24FN3O3/c1-3-22-6-8-23(9-7-22)18-11-17-14(10-16(18)21)19(25)15(20(26)27-2)12-24(17)13-4-5-13/h10-13H,3-9H2,1-2H3
InChIKeyKLSZQCAZOHYUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enrofloxacin Methyl Ester (CAS 107884-20-8): A Prodrug Derivative for Enhanced Solubility and Analytical Reference Applications


Enrofloxacin Methyl Ester (CAS 107884-20-8) is a methyl ester derivative of the veterinary fluoroquinolone antibiotic enrofloxacin. It is characterized as a prodrug and is primarily utilized in scientific research as a certified reference material or impurity standard for analytical method development and quality control . Its design aims to improve physicochemical properties, notably solubility, compared to the parent compound .

Why Enrofloxacin Methyl Ester Cannot Be Substituted with Generic Enrofloxacin or Other Fluoroquinolones


Generic substitution with enrofloxacin or other fluoroquinolones is not functionally equivalent due to the methyl ester's unique role as a prodrug, which confers distinct physicochemical properties. The esterification of the carboxylic acid group significantly enhances water solubility , a critical differentiator for formulation development where the parent drug's low solubility is a known limitation [1]. Furthermore, its primary application as a certified analytical reference standard or impurity marker means it serves a specific quality control function that the active pharmaceutical ingredient (enrofloxacin) or other analogs cannot fulfill. The quantitative evidence below substantiates these critical differences.

Quantitative Evidence for Selecting Enrofloxacin Methyl Ester Over Its Parent Drug and Analogs


Aqueous Solubility of Enrofloxacin Methyl Ester vs. Enrofloxacin

Enrofloxacin Methyl Ester exhibits significantly higher aqueous solubility compared to its parent compound, enrofloxacin. This is a direct result of esterification of the carboxylic acid moiety .

Solubility Prodrug Formulation

Defined Function as a Certified Reference Material and Impurity Standard

Enrofloxacin Methyl Ester is explicitly designated and supplied as a certified reference standard (e.g., under ISO 17034 [1]) and as a known impurity (Enrofloxacin Impurity 11 [2]) for the analysis of enrofloxacin.

Analytical Chemistry Quality Control Reference Standard

Pharmacokinetic Profile Governed by Prodrug Hydrolysis

As a prodrug, Enrofloxacin Methyl Ester is hypothesized to be inactive until it undergoes in vivo hydrolysis to release the active parent compound, enrofloxacin . Its pharmacokinetic profile is therefore dependent on its rate of absorption and hydrolysis, which differs from the direct administration of enrofloxacin .

Pharmacokinetics Prodrug Hydrolysis

Primary Application Scenarios for Enrofloxacin Methyl Ester Based on Differentiated Evidence


Development of High-Concentration Veterinary Formulations

Leverage the significantly enhanced aqueous solubility of Enrofloxacin Methyl Ester (~483 mg/mL ) to develop novel injectable or oral liquid formulations. This addresses the critical limitation of low water solubility in the parent drug enrofloxacin, potentially improving drug loading, bioavailability, and ease of administration in veterinary species. The prodrug nature can be exploited to design formulations where drug release is modulated by in vivo hydrolysis.

Analytical Method Development and Quality Control for Enrofloxacin

Employ Enrofloxacin Methyl Ester as a certified reference standard and a known impurity marker (Enrofloxacin Impurity 11 ) for the development and validation of HPLC and other analytical methods [1]. This is essential for pharmaceutical quality control, stability studies, and ensuring compliance with regulatory standards for enrofloxacin-based drug products.

Research on Controlled-Release or Targeted Drug Delivery Systems

Utilize the prodrug properties of Enrofloxacin Methyl Ester in pharmacokinetic studies aimed at creating advanced drug delivery systems. Its requirement for in vivo hydrolysis to release the active drug provides a basis for investigating formulations that offer modified release profiles, improved tissue targeting, or reduced dose frequency compared to immediate-release enrofloxacin formulations.

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